molecular formula C24H32N2O5 B15196144 Epimetoserpate CAS No. 4835-71-6

Epimetoserpate

Cat. No.: B15196144
CAS No.: 4835-71-6
M. Wt: 428.5 g/mol
InChI Key: FPGCYQVKNKEGRQ-YLEMTSRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epimetoserpate is a synthetic chemical compound known for its unique properties and applications in various fields of science and industry It is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epimetoserpate typically involves multiple steps, starting with the preparation of its core structure through a series of organic reactions. One common synthetic route includes the condensation of specific aldehydes and ketones under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves the optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize output while minimizing waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Epimetoserpate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield epoxide derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds with different properties and applications.

Scientific Research Applications

Epimetoserpate has a broad spectrum of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It has shown promise in preclinical studies for the treatment of certain diseases, owing to its unique pharmacological properties.

    Industry: this compound is utilized in the development of new materials with specific characteristics, such as enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of Epimetoserpate involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved in its action are complex and may include modulation of signal transduction pathways, inhibition of specific enzymes, or interaction with nucleic acids. Detailed studies are ongoing to elucidate the precise molecular mechanisms and identify potential therapeutic applications.

Comparison with Similar Compounds

Epimetoserpate can be compared with other similar compounds, such as:

    Hydroxybenzoic acids: These compounds share some structural similarities but differ in their functional groups and reactivity.

    Hydroxycinnamic acids: Like this compound, these compounds are used in various applications but have distinct chemical properties.

    Flavonoids: These natural compounds have different biological activities and are used in different contexts compared to this compound.

The uniqueness of this compound lies in its specific molecular structure, which allows for a wide range of chemical modifications and applications. Its versatility and potential for use in diverse fields make it a compound of significant interest in scientific research and industrial applications.

Properties

CAS No.

4835-71-6

Molecular Formula

C24H32N2O5

Molecular Weight

428.5 g/mol

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20-,21+,23+/m1/s1

InChI Key

FPGCYQVKNKEGRQ-YLEMTSRXSA-N

Isomeric SMILES

CO[C@@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC

Canonical SMILES

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.